4-Butyl-1,6-dimethyl-1,2-dihydropyridin-2-one 4-Butyl-1,6-dimethyl-1,2-dihydropyridin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17689657
InChI: InChI=1S/C11H17NO/c1-4-5-6-10-7-9(2)12(3)11(13)8-10/h7-8H,4-6H2,1-3H3
SMILES:
Molecular Formula: C11H17NO
Molecular Weight: 179.26 g/mol

4-Butyl-1,6-dimethyl-1,2-dihydropyridin-2-one

CAS No.:

Cat. No.: VC17689657

Molecular Formula: C11H17NO

Molecular Weight: 179.26 g/mol

* For research use only. Not for human or veterinary use.

4-Butyl-1,6-dimethyl-1,2-dihydropyridin-2-one -

Specification

Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
IUPAC Name 4-butyl-1,6-dimethylpyridin-2-one
Standard InChI InChI=1S/C11H17NO/c1-4-5-6-10-7-9(2)12(3)11(13)8-10/h7-8H,4-6H2,1-3H3
Standard InChI Key DFVLQKWRIKIJKH-UHFFFAOYSA-N
Canonical SMILES CCCCC1=CC(=O)N(C(=C1)C)C

Introduction

4-Butyl-1,6-dimethyl-1,2-dihydropyridin-2-one is a member of the dihydropyridine class of compounds, characterized by a six-membered ring containing both nitrogen and carbon atoms. This compound has garnered interest due to its potential applications in medicinal chemistry and organic synthesis. It is classified as a dihydropyridine derivative, known for its biological activities, particularly in the modulation of calcium channels and as precursors in various synthetic pathways.

Key Characteristics:

  • Molecular Formula: C11H17NO

  • Molecular Weight: Approximately 189.27 g/mol

  • CAS Number: 78483-47-3

Synthesis of 4-Butyl-1,6-dimethyl-1,2-dihydropyridin-2-one

The synthesis of 4-Butyl-1,6-dimethyl-1,2-dihydropyridin-2-one typically involves a one-pot multicomponent reaction, commonly using the Hantzsch dihydropyridine synthesis method. This reaction generally includes the condensation of an aldehyde, a β-ketoester, and ammonia or an amine in the presence of a catalyst.

Synthesis Steps:

  • Starting Materials: Aldehyde, β-ketoester, ammonia or amine.

  • Reaction Conditions: Presence of a catalyst, typically under reflux conditions.

  • Product Formation: The reaction yields the desired dihydropyridine derivative.

Reactivity Features:

  • Active Sites: Positions available for substitution or modification.

  • Potential Reactions: Alkylation, acylation, and other organic transformations.

Biological Activities and Applications

Dihydropyridine derivatives, including 4-Butyl-1,6-dimethyl-1,2-dihydropyridin-2-one, are known for their role as calcium channel blockers. These compounds are used therapeutically in treating hypertension and other cardiovascular conditions. The specific binding interactions and conformational changes upon binding to calcium channels are areas of ongoing investigation.

Therapeutic Applications:

  • Calcium Channel Modulation: Vasodilation and inhibition of neurotransmitter release.

  • Cardiovascular Treatments: Hypertension management.

Research Findings and Future Directions

Research on dihydropyridine derivatives continues to explore their potential in medicinal chemistry. The modulation of calcium channels by these compounds offers insights into their therapeutic applications. Further studies are needed to fully understand the biological activities and potential uses of 4-Butyl-1,6-dimethyl-1,2-dihydropyridin-2-one and its derivatives.

Future Research Directions:

  • Biological Activity Studies: Investigating the compound's effects on cellular systems.

  • Synthetic Pathways: Exploring new methods for synthesizing derivatives with enhanced properties.

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